(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-5-[(4-Bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 4-bromophenyl group at the C5 position and an ethyl group at the N3 position. The Z-configuration of the benzylidene moiety is critical for its structural and electronic properties . Rhodanine derivatives are widely studied for their biological activities and optoelectronic applications, with substituents on the arylidene and thiazolidinone rings modulating these properties .
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment are known to be structural units of a number of peroxisome proliferator activated receptor (ppar) antagonists. These compounds are used in the treatment of type II diabetes.
Mode of Action
It’s known that compounds with a similar structure can inhibit the binding of amphiphysin to the clathrin terminal domain. This inhibition can selectively block clathrin-mediated endocytosis.
Biochemical Pathways
Compounds with a similar structure are known to affect pathways related to endocytosis. Endocytosis is a cellular process in which substances are brought into a cell by engulfing them in an energy-using process.
Biological Activity
The compound (5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
General Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory : Modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit potent antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like bromine) on the aromatic ring enhances the antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 0.5 µg/mL |
| 2-(Bromophenyl-imino)thiazolidin-4-one | S. aureus | 0.25 µg/mL |
The above table highlights the effectiveness of thiazolidinone derivatives in inhibiting bacterial growth, supporting the potential use of this compound as an antimicrobial agent .
Anticancer Activity
Thiazolidinones are recognized for their anticancer properties. A review highlighted that various derivatives have shown significant cytotoxicity against different cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Bromophenyl-imino)thiazolidin-4-one | MCF-7 | 0.16 ± 0.08 |
| 2-(Bromophenyl-imino)thiazolidin-4-one | A2780 | 0.11 ± 0.01 |
The data suggests that modifications at the C2 position significantly influence the anticancer activity, with certain substitutions leading to enhanced efficacy .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, including the DPPH radical scavenging assay and lipid peroxidation inhibition tests. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
| Compound | Assay Type | EC50 (µM) |
|---|---|---|
| 2-(Bromophenyl-imino)thiazolidin-4-one | DPPH Scavenging | 0.11 – 4.24 |
| 2-(Bromophenyl-imino)thiazolidin-4-one | Lipid Peroxidation Inhibition | 0.565 ± 0.051 |
These findings indicate that the incorporation of specific substituents can enhance antioxidant activity, making thiazolidinones valuable in preventing oxidative damage .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
- Synthesis and Characterization : A recent study synthesized various thiazolidinone derivatives, including those with bromine substitutions, and characterized them using NMR and mass spectrometry.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds, showing promising results in reducing tumor size and bacterial load in infected tissues.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiazolidine ring can lead to significant changes in biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Structural Analogues with Varied Aryl and N-Substituents
The compound’s structural analogues differ primarily in the arylidene substituent and the N3 substituent. Key examples include:
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Features a 2-methylphenyl group and a phenyl substituent at N3. The steric bulk of the phenyl group reduces planarity compared to the ethyl-substituted target compound, influencing crystal packing .
- (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one : Substituted with a strongly electron-withdrawing nitro group, enhancing electrochemical activity and redshifted UV-vis absorption compared to the bromophenyl analogue .
Table 1: Structural and Substituent Comparisons
Physicochemical Properties
- Solubility: The bromophenyl group in the target compound enhances solubility in polar organic solvents compared to non-polar substituents (e.g., 2-methylphenyl) but reduces it relative to methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl in ) .
- Melting Points: Electron-withdrawing groups (e.g., Br, NO₂) generally increase melting points due to stronger intermolecular interactions. For instance, the nitro-substituted derivative () melts at 210–212°C, while the bromophenyl analogue’s melting point is unreported but expected to be lower due to reduced polarity .
Crystallographic and Spectroscopic Data
- Crystal Packing : The ethyl group in the target compound allows for tighter packing than bulkier substituents (e.g., phenyl or isopropyl), as seen in related structures . Hydrogen bonding between the sulfanylidene sulfur and adjacent molecules is a common feature, stabilizing the lattice .
- UV-vis Spectroscopy: The bromophenyl group induces a moderate bathochromic shift compared to unsubstituted benzylidene derivatives. However, nitro or methoxy groups cause more pronounced shifts due to stronger electron-withdrawing or donating effects .
Q & A
Q. What are the established synthetic routes for (5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, and what reaction conditions optimize yield?
The compound is synthesized via condensation of thiosemicarbazides with α-ketoesters or through Knoevenagel reactions. Evidence from similar thiazolidinones indicates refluxing in a mixture of DMF and acetic acid (1:2 v/v) with sodium acetate as a catalyst at 80–100°C for 2–4 hours improves yields (~60–75%) . Key parameters include stoichiometric control of the 4-bromobenzaldehyde derivative and monitoring reaction progress via TLC.
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry (e.g., Z-configuration of the benzylidene group). Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., ethyl group at N3, bromophenyl resonance at δ 7.2–7.8 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 380–385) .
Q. What preliminary biological activities have been reported for structurally analogous thiazolidin-4-ones?
Rhodanine derivatives exhibit antimicrobial, antifungal, and enzyme-inhibitory activities. For example, (5Z)-5-(2-hydroxybenzylidene) analogs inhibit α-glucosidase (IC₅₀ = 12–45 µM) and tyrosinase (IC₅₀ = 8–32 µM) via competitive binding . Bioactivity screening should include MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s enzyme inhibition?
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like α-glucosidase (PDB: 2ZE0) or hemoglobin subunits (PDB: 1G9B) reveals binding affinities. Key interactions:
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
Discrepancies may arise from poor solubility or metabolic instability. Mitigation strategies:
Q. How do substituent modifications (e.g., ethyl vs. methyl at N3) impact electrochemical properties and redox reactivity?
Cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF₆) shows oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) for the thiazolidinone core. Ethyl groups lower oxidation potential by 0.1–0.2 V compared to methyl, enhancing radical scavenging in antioxidant assays (e.g., DPPH IC₅₀ = 18–25 µM) .
Q. What are the challenges in scaling up synthesis while maintaining Z-configurational purity?
Knoevenagel reactions often yield E/Z mixtures. Resolution methods:
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) .
- Crystallization-driven purification : Selective crystallization from ethanol/water (7:3) at 4°C .
- Catalytic asymmetry : Chiral Lewis acids (e.g., L-proline) to favor Z-isomer (ee > 90%) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Thiazolidinone Derivatives
| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromophenyl, ethyl | α-Glucosidase | 14.2 | |
| 4-Chlorophenyl, methyl | Tyrosinase | 9.8 | |
| 3-Nitrophenyl, propyl | Hemoglobin | 22.5 |
Q. Table 2. Optimization of Synthetic Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 70–75 |
| Solvent Ratio | DMF:AcOH (1:2) | 65–70 |
| Catalyst Loading | NaOAc (20 mol%) | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
